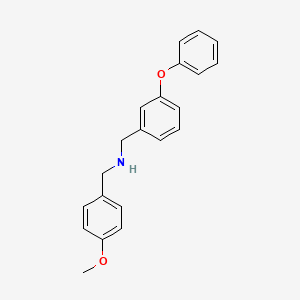

N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(3-phenoxyphenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-23-19-12-10-17(11-13-19)15-22-16-18-6-5-9-21(14-18)24-20-7-3-2-4-8-20/h2-14,22H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZTVIUZJPYVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Methoxybenzyl N 3 Phenoxybenzyl Amine and Its Analogues

Direct Alkylation Strategies for Secondary Amine Formation

Direct alkylation methods represent a classical and straightforward approach to the formation of C-N bonds. These strategies typically involve the reaction of a primary amine with an alkylating agent. However, a significant challenge in this approach is controlling the reaction to prevent overalkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. orgsyn.org

N-Alkylation via Nucleophilic Substitution Reactions (SN2)

The synthesis of N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine can be envisioned through a direct nucleophilic substitution (SN2) reaction. This would involve the reaction of 3-phenoxybenzylamine with 4-methoxybenzyl chloride (or bromide) or, conversely, 4-methoxybenzylamine (B45378) with 3-phenoxybenzyl chloride.

The reaction proceeds via a backside attack by the nucleophilic amine on the electrophilic benzylic carbon of the alkyl halide. arkat-usa.org A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), is typically required to neutralize the hydrohalic acid formed during the reaction. The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction.

A key consideration is the reactivity of the electrophile. 4-Methoxybenzyl chloride is a highly reactive SN1 electrophile due to the electron-donating methoxy (B1213986) group, which stabilizes the resulting benzylic carbocation. This can lead to side reactions, especially in protic solvents. Therefore, conditions favoring an SN2 pathway, such as using a less polar, aprotic solvent like dichloromethane (B109758) (DCM), might be necessary for a clean reaction.

Table 1: Key Factors in SN2 N-Alkylation

| Factor | Influence on Reaction | Typical Conditions |

|---|---|---|

| Nucleophile | Primary amine (e.g., 3-phenoxybenzylamine) | 1.0 - 1.2 equivalents |

| Electrophile | Benzylic halide (e.g., 4-methoxybenzyl chloride) | 1.0 equivalent |

| Base | Neutralizes acid byproduct | K₂CO₃, Cs₂CO₃, DIPEA |

| Solvent | Affects reaction rate and mechanism | DMF, Acetonitrile, DCM |

| Temperature | Controls reaction rate | Room temperature to 80 °C |

Utilizing Protected Amine Intermediates (e.g., Sulfonamides) for Controlled Alkylation

To circumvent the issue of overalkylation inherent in direct alkylation, a primary amine can be temporarily converted into a less reactive, protected form. Sulfonamides are particularly effective for this purpose as the strongly electron-withdrawing sulfonyl group reduces the nucleophilicity of the nitrogen atom, preventing further alkylation. The Fukuyama amine synthesis is an exemplary application of this strategy. orgsyn.org

This methodology involves a three-step sequence:

Protection: The primary amine (e.g., 4-methoxybenzylamine) is reacted with a nitrobenzenesulfonyl chloride, typically 2-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl), in the presence of a base like triethylamine (B128534) to form a stable N-nosylated sulfonamide.

Alkylation: The resulting sulfonamide is sufficiently acidic to be deprotonated by a mild base, such as potassium carbonate. The resulting anion is then alkylated with an electrophile, for instance, 3-phenoxybenzyl bromide, to yield the N,N-disubstituted sulfonamide. This step proceeds cleanly without the risk of forming a tertiary amine. orgsyn.orglookchem.com

Deprotection: The nosyl group is selectively removed under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base. This step proceeds via a Meisenheimer complex to liberate the desired secondary amine. orgsyn.org

This method is highly versatile and compatible with a wide range of functional groups, making it a powerful tool for the controlled synthesis of secondary amines. researchgate.netresearchgate.net

Table 2: Fukuyama Amine Synthesis for this compound (Conceptual)

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|---|

| 1. Protection | 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride | Triethylamine, CH₂Cl₂ | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide |

| 2. Alkylation | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenoxybenzyl bromide | K₂CO₃, DMF | N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)-2-nitrobenzenesulfonamide |

| 3. Deprotection | N,N-disubstituted sulfonamide | Thiophenol | K₂CO₃, Acetonitrile | This compound |

Reductive Amination Pathways from Aldehydes or Ketones

Reductive amination is another highly effective method for synthesizing secondary amines while avoiding overalkylation. masterorganicchemistry.com This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. harvard.edu

For the synthesis of this compound, this could be achieved by reacting 4-methoxybenzylamine with 3-phenoxybenzaldehyde (B142659). The initial condensation forms an N-(3-phenoxybenzylidene)-4-methoxybenzylamine intermediate. This imine is then reduced without being isolated.

A key aspect of this one-pot reaction is the choice of reducing agent, which must selectively reduce the iminium ion in the presence of the starting aldehyde. arkat-usa.org Mild reducing agents are preferred for this purpose.

Commonly used reducing agents include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and highly selective reagent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions over carbonyls, especially under mildly acidic conditions (pH 6-7) that favor iminium ion formation. masterorganicchemistry.comharvard.edu

Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst can also be used. This method is considered a "green" chemistry approach but may affect other reducible functional groups in the molecule. arkat-usa.org

A recent study demonstrated the successful synthesis of a related compound, 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one, by condensing p-methoxybenzaldehyde with an amine, followed by reduction of the resulting imine with sodium borohydride (B1222165) (NaBH₄). mdpi.com

Palladium-Catalyzed C-N Cross-Coupling Approaches

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and related compounds by enabling the formation of C-N bonds through palladium-catalyzed cross-coupling of amines with aryl or vinyl halides and triflates. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. organic-chemistry.org While typically used for coupling amines to aryl rings (Csp²-N bonds), its principles are foundational for advanced C-N bond formations. The synthesis of the target molecule would involve coupling a benzylic amine with a benzylic halide, which is a less common but feasible application of palladium catalysis.

Buchwald-Hartwig Amination Variants

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl or benzyl (B1604629) halide (e.g., 3-phenoxybenzyl bromide), forming a Pd(II) intermediate.

Amine Binding and Deprotonation: The amine (e.g., 4-methoxybenzylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of base is critical, with sterically hindered bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed to facilitate the deprotonation of the amine without competing in nucleophilic attack.

Ligand Design and Catalyst Optimization for Selective C-N Bond Formation

The success of the Buchwald-Hartwig amination is heavily dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The ligand stabilizes the palladium catalyst and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination. nih.gov

For challenging couplings, especially those involving less reactive halides or sterically hindered substrates, bulky and electron-rich phosphine ligands are required. These ligands promote the formation of monoligated, highly reactive Pd(0) species that readily undergo oxidative addition and facilitate the final reductive elimination step.

Prominent ligands in modern Buchwald-Hartwig amination include:

Biarylphosphines: This class of ligands, developed by the Buchwald group, is characterized by a biaryl backbone that provides significant steric bulk. Examples include XPhos, SPhos, and BrettPhos. lookchem.com These ligands have proven effective for a wide array of C-N bond-forming reactions.

Ferrocenylphosphines: Ligands like Josiphos have also been used effectively in amination reactions.

Optimization of a specific cross-coupling reaction, such as the synthesis of this compound, would involve screening various combinations of palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligands, bases, and solvents to achieve the highest yield and selectivity. nih.govrsc.org

Table 3: Common Ligands for Buchwald-Hartwig Amination

| Ligand Name | Abbreviation | Structural Class | Key Features |

|---|---|---|---|

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Biaryl Monophosphine | Very bulky, electron-rich; highly active for a broad range of substrates. |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Biaryl Monophosphine | Bulky, electron-rich; effective for aryl chlorides and amines. |

| 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | BrettPhos | Biaryl Monophosphine | Extremely bulky and electron-rich; high catalytic activity. |

Multi-Step Synthesis of Precursor Fragments

The assembly of this compound typically involves the synthesis of key intermediates, namely substituted benzyl halides and primary amines, which are then combined to form the final product.

Synthesis of 4-Methoxybenzyl Halide Derivatives

The preparation of 4-methoxybenzyl halides is a crucial first step, with several established methods available for the synthesis of the chloride, bromide, and iodide derivatives.

One common approach to 4-methoxybenzyl chloride involves the reaction of anisole (B1667542) with paraformaldehyde and gaseous hydrogen chloride in benzene (B151609). This process yields the desired product after heating and subsequent purification by vacuum distillation acs.org. Another method utilizes the reaction of p-methoxybenzyl alcohol with thionyl chloride in dry chloroform, followed by heating under reflux google.com.

For the synthesis of 4-methoxybenzyl bromide , a solution of 4-methoxybenzyl alcohol in diethyl ether can be treated with phosphorus tribromide at low temperatures ibs.re.kr. This reaction proceeds to completion after warming to room temperature, yielding the bromide derivative ibs.re.kr.

4-Methoxybenzyl iodide can be prepared from 4-methoxybenzyl bromide via a Finkelstein reaction. This involves treating the bromide with sodium iodide in acetone (B3395972) at low temperature, with the vessel protected from light due to the iodide's instability ibs.re.kr.

| Starting Material | Reagent(s) | Product | Key Conditions |

| Anisole | Paraformaldehyde, HCl (gas), Benzene | 4-Methoxybenzyl chloride | Cool to 2°C, saturate with HCl, add paraformaldehyde, heat to 45°C acs.org |

| 4-Methoxybenzyl alcohol | Thionyl chloride, Chloroform | 4-Methoxybenzyl chloride | Dropwise addition, heat under reflux for 2 hours google.com |

| 4-Methoxybenzyl alcohol | Phosphorus tribromide, Diethyl ether | 4-Methoxybenzyl bromide | Dropwise addition at 0°C, then warm to room temperature ibs.re.kr |

| 4-Methoxybenzyl bromide | Sodium iodide, Acetone | 4-Methoxybenzyl iodide | Stir at 0°C to room temperature, protect from light ibs.re.kr |

Synthesis of 3-Phenoxybenzyl Halide Derivatives

The synthesis of 3-phenoxybenzyl halides can be achieved from either 3-phenoxytoluene (B42325) or 3-phenoxybenzyl alcohol.

3-Phenoxybenzyl bromide can be synthesized by reacting 3-phenoxytoluene with bromine at elevated temperatures, a process that favors side-chain bromination over nuclear halogenation without the need for a catalyst or UV activation. Alternatively, 3-phenoxybenzyl alcohol can be treated with phosphorus tribromide (PBr3) in a suitable solvent like dichloromethane under an ice bath to yield the bromide acs.org.

The preparation of 3-phenoxybenzyl chloride is also documented, providing another key intermediate for subsequent amination reactions sigmaaldrich.com. A mixture of 3-phenoxybenzyl chloride and 3-phenoxybenzal chloride can be obtained, which can then be used in further synthetic steps googleapis.com.

| Starting Material | Reagent(s) | Product | Key Conditions |

| 3-Phenoxytoluene | Bromine | 3-Phenoxybenzyl bromide | Elevated temperatures (e.g., 265±5°C) |

| 3-Phenoxybenzyl alcohol | Phosphorus tribromide (PBr3), Dichloromethane | 3-Phenoxybenzyl bromide | Dropwise addition under ice bath acs.org |

| 3-Phenoxytoluene | N-Chlorosuccinimide (NCS), Benzoyl peroxide | 3-Phenoxybenzyl chloride | Reflux in a suitable solvent |

Synthesis of Primary Amine Precursors (e.g., 4-methoxybenzylamine, 3-phenoxybenzylamine)

The primary amine precursors, 4-methoxybenzylamine and 3-phenoxybenzylamine, are essential building blocks for the final condensation step.

4-Methoxybenzylamine can be synthesized through various reductive routes. One method involves the reduction of 4-methoxybenzonitrile. Another common approach is the reductive amination of p-anisaldehyde frontiersin.org.

The synthesis of 3-phenoxybenzylamine can be achieved from 3-phenoxybenzaldehyde. This aldehyde is a key intermediate that can be prepared from a mixture of 3-phenoxybenzyl halide and 3-phenoxybenzal halide through a modified Sommelet reaction with hexamethylenetetramine in aqueous acetic acid, followed by acidification google.comgoogle.com. The resulting 3-phenoxybenzaldehyde can then be converted to the primary amine through reductive amination.

| Precursor | Reagent(s) | Product | Key Conditions |

| 4-Methoxybenzonitrile | Reducing agent (e.g., LiAlH4) | 4-Methoxybenzylamine | Reduction in an appropriate solvent |

| p-Anisaldehyde | Ammonia, Reducing agent | 4-Methoxybenzylamine | Reductive amination frontiersin.org |

| 3-Phenoxybenzaldehyde | Ammonia, Reducing agent | 3-Phenoxybenzylamine | Reductive amination |

Green Chemistry Approaches in Amine Synthesis

In line with the principles of green chemistry, methodologies that minimize waste, avoid hazardous solvents, and utilize catalytic processes are highly desirable for the synthesis of this compound.

Solvent-Free Condensation Reactions

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for potentially harmful and difficult-to-remove solvents. The N-alkylation of amines with alcohols or halides can often be performed under these conditions.

For instance, the N-alkylation of aniline (B41778) derivatives with benzyl alcohols has been successfully carried out in solvent-free media using iridium(III) or ruthenium(II) complexes as catalysts acs.orgnih.gov. These reactions proceed via a hydrogen borrowing or hydrogen autotransfer mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine, generating water as the sole byproduct ibs.re.kr. This approach is highly atom-economical.

Another solvent-free strategy involves the direct reaction of amines with alkyl halides. The use of a planetary ball mill can facilitate the addition of amines to various electrophiles without the need for a solvent or catalyst, often leading to quantitative conversion in a short period organic-chemistry.org. While direct alkylation of a primary amine with two different benzyl halides in a solvent-free, one-pot reaction to form an unsymmetrical secondary amine presents challenges in selectivity, sequential, controlled additions under solvent-free conditions could be a viable green route.

| Reaction Type | Reactants | Catalyst/Conditions | Key Advantage |

| N-Alkylation with Alcohols | Primary Amine, Benzyl Alcohol | Iridium(III) or Ruthenium(II) complexes, Heat acs.orgnih.gov | Atom-economical, water as the only byproduct ibs.re.kr |

| N-Alkylation with Halides | Primary Amine, Benzyl Halide | Planetary Ball Mill organic-chemistry.org | Rapid, catalyst-free, quantitative conversion |

| N-Alkylation with Halides | Primary Amine, Benzyl Halide | Cesium base, Anhydrous solvent (can be minimized) google.com | High selectivity for mono-N-alkylation google.com |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a cornerstone of green chemistry, often characterized by high efficiency, clean reactions, and the use of recyclable catalysts. A key application in the synthesis of this compound is reductive amination.

This process can involve the reaction of one of the primary amine precursors (e.g., 4-methoxybenzylamine) with the corresponding aldehyde of the other precursor (e.g., 3-phenoxybenzaldehyde) in the presence of a catalyst and a hydrogen source. The reaction proceeds through the formation of an imine intermediate, which is then immediately reduced in situ to the desired secondary amine.

Various catalytic systems can be employed for this transformation. Cobalt-based composites have been shown to be effective for the reductive amination of aromatic aldehydes with amines under hydrogen pressure mdpi.comresearchgate.net. These catalysts can lead to high yields of the corresponding secondary amines mdpi.com. The reaction conditions, such as temperature and pressure, can be optimized to achieve quantitative conversion researchgate.net.

Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as ammonium formate (B1220265), is used in the presence of a catalyst like palladium on carbon (Pd/C) mdma.chmdma.ch. This technique is effective for the debenzylation of N-benzyl amines and can be adapted for reductive amination processes under milder conditions mdma.ch.

| Method | Reactants | Catalyst | Hydrogen Source | Key Features |

| Reductive Amination | 4-Methoxybenzylamine, 3-Phenoxybenzaldehyde | Cobalt-based composites mdpi.comresearchgate.net | H2 gas mdpi.comresearchgate.net | High yields and selectivity, recyclable catalyst |

| Catalytic Transfer Hydrogenation | N-benzyl imine intermediate | 10% Pd/C mdma.chmdma.ch | Ammonium formate mdma.chmdma.ch | Milder reaction conditions, avoids high-pressure H2 |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific, single-enantiomer chiral amines is a critical endeavor in medicinal chemistry and materials science, as the biological activity and material properties of such compounds are often dictated by their stereochemistry. While direct stereoselective methods for this compound are not extensively documented in publicly available literature, the synthesis of its chiral derivatives can be achieved through well-established and advanced methodologies applicable to chiral secondary and tertiary amines. These methods primarily include asymmetric catalytic reduction of prochiral imines, the use of chiral auxiliaries to direct stereoselective transformations, and enzymatic resolutions.

A prochiral precursor to chiral this compound derivatives would typically be an imine, which can then be reduced enantioselectively. The general strategies to achieve this transformation are outlined below.

Asymmetric Catalytic Hydrogenation of Prochiral Imines

Asymmetric hydrogenation of prochiral imines stands as one of the most direct and atom-economical methods for producing chiral amines. acs.org This approach involves the use of a chiral transition-metal catalyst, often based on iridium, rhodium, or ruthenium, to facilitate the enantioselective addition of hydrogen across the C=N double bond of an imine precursor.

The key to high enantioselectivity lies in the design of the chiral ligand coordinated to the metal center. A variety of privileged chiral ligands have been developed for this purpose. For instance, iridium complexes with phosphino-oxazoline ligands have demonstrated high efficiency in the asymmetric hydrogenation of N-aryl imines. nih.gov

Table 1: Examples of Catalytic Systems for Asymmetric Imine Reduction

| Catalyst/Ligand System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90% | nih.gov |

| Iridium-diphosphine complex | Cyclic 2-aryl imines | Up to 96% | rsc.org |

| Ru(II) complexes | N-Aryl imines | High | rsc.org |

| NiH/chiral bis-imidazoline | N-acyl enamines | High | nih.gov |

This table is illustrative of the types of catalysts used for analogous transformations and the high levels of enantioselectivity that can be achieved.

The synthesis of a chiral derivative of this compound via this method would involve the preparation of a corresponding prochiral imine, followed by its hydrogenation in the presence of a suitable chiral catalyst. The choice of catalyst and reaction conditions would be critical to achieving high yield and enantioselectivity.

Chiral Auxiliary-Mediated Synthesis

Another powerful strategy for stereoselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed.

For the synthesis of chiral amines, sulfinamides, such as tert-butanesulfinamide, developed by Ellman, are widely used. harvard.eduyale.edu This method involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a chiral sulfinylimine. Nucleophilic addition to this imine then proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group yields the chiral amine.

General Scheme for Chiral Auxiliary Use:

Reaction of a chiral auxiliary with a prochiral substrate.

Diastereoselective transformation of the resulting intermediate.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Other notable chiral auxiliaries include pseudoephedrine and pseudoephenamine, which can be used to form chiral amides that direct subsequent alkylation reactions with high diastereoselectivity. wikipedia.orgnih.gov

Table 2: Common Chiral Auxiliaries for Amine Synthesis

| Chiral Auxiliary | Typical Application | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| tert-Butanesulfinamide | Asymmetric addition to imines | Often >95:5 | harvard.eduyale.edu |

| Pseudoephedrine | Asymmetric alkylation of amides | High | wikipedia.orgnih.gov |

| Oxazolidinones (Evans auxiliaries) | Asymmetric alkylation, aldol (B89426) reactions | High | researchgate.net |

This table provides examples of common chiral auxiliaries and their applications in asymmetric synthesis.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of chiral amines, lipases and proteases are commonly employed. rsc.org

A typical approach is the kinetic resolution of a racemic amine through enzymatic acylation. rsc.org In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted amine. The acylated amine can then be deacylated to yield the other enantiomer. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

Table 3: Enzymes Used in the Resolution of Amines

| Enzyme | Reaction Type | Substrate Example | Outcome | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CaLB) | Acylation | Aliphatic amines | Enantiomeric enrichment | rsc.org |

| Penicillin G acylase | Deacylation | Acylated amines | Enantiomeric enrichment | rsc.org |

| α-Chymotrypsin | Hydrolysis of amides | N-acyl-α-phenylethylamine | Kinetic resolution | rsc.org |

This table highlights some enzymes and their applications in obtaining enantiomerically pure amines.

The applicability of these stereoselective methodologies provides a robust framework for the synthesis of chiral derivatives of this compound, enabling access to specific stereoisomers for further investigation in various scientific fields.

Mechanistic Investigations of Reactions Involving N 4 Methoxybenzyl N 3 Phenoxybenzyl Amine

Reaction Pathways and Kinetic Studies of Amine Derivatization

The derivatization of secondary amines like N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine typically proceeds through nucleophilic substitution or acylation pathways. A common derivatization is N-alkylation, where the amine reacts with an alkyl halide. This reaction follows an SN2 mechanism, initiated by the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the alkyl halide. ucalgary.ca

The general pathway for the alkylation of a secondary amine (R₂NH) with an alkyl halide (R'-X) to form a tertiary amine (R₂R'N) and subsequently a quaternary ammonium (B1175870) salt is as follows:

Formation of Tertiary Amine : R₂NH + R'-X → [R₂R'NH]⁺X⁻

Deprotonation : [R₂R'NH]⁺X⁻ + R₂NH ⇌ R₂R'N + [R₂NH₂]⁺X⁻

Formation of Quaternary Salt : R₂R'N + R'-X → [R₂R'₂]⁺X⁻

For this compound, the product of the first alkylation step is a tertiary amine. Unlike primary amines, which can undergo multiple alkylations leading to complex product mixtures, the alkylation of secondary amines to tertiary amines can be more selective. wikipedia.org The formation of quaternary ammonium salts from the resulting tertiary amine is often slower due to increased steric hindrance around the nitrogen atom. masterorganicchemistry.com

Kinetic studies on analogous systems, such as the reaction of benzylamines with various electrophiles, reveal that these reactions are typically first-order with respect to both the amine and the electrophile. ias.ac.insemanticscholar.org The rate of derivatization is influenced by the concentration of the reactants, the solvent polarity, and the temperature. Polar solvents can stabilize the charged transition state of SN2 reactions, potentially increasing the reaction rate. masterorganicchemistry.comsemanticscholar.org

While specific kinetic data for this compound is not extensively documented, the expected relative rates for its reaction with a standard electrophile can be inferred from studies on substituted benzylamines. ias.ac.in The electron-donating 4-methoxy group would likely increase the reaction rate compared to an unsubstituted dibenzylamine, while the 3-phenoxy group's effect would be less pronounced.

Interactive Table: Predicted Kinetic Parameters for Amine Derivatization

| Amine | Electrophile | Solvent | Relative Rate Constant (k_rel) | Activation Energy (Ea) |

| Dibenzylamine | Methyl Iodide | Acetonitrile (B52724) | 1.00 | Moderate |

| N-(4-methoxybenzyl)-N-benzylamine | Methyl Iodide | Acetonitrile | > 1.00 | Lower |

| N-(4-nitrobenzyl)-N-benzylamine | Methyl Iodide | Acetonitrile | < 1.00 | Higher |

| This compound | Methyl Iodide | Acetonitrile | > 1.00 | Lower |

Role of the Nitrogen Lone Pair in Nucleophilic Processes

The reactivity of this compound is fundamentally governed by the lone pair of electrons on the nitrogen atom. This lone pair makes the amine a nucleophile, capable of donating its electrons to an electrophile to form a new covalent bond. In secondary amines, the nitrogen is sp³-hybridized, with the lone pair occupying one of the orbitals, leading to a trigonal pyramidal geometry. libretexts.org

In nucleophilic substitution reactions, such as alkylation with an alkyl halide, the nitrogen lone pair initiates the reaction by attacking the electrophilic carbon atom, leading to the displacement of the leaving group. ucalgary.ca The availability and reactivity of this lone pair are crucial for the amine's nucleophilicity. Generally, secondary amines are considered more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl/benzyl (B1604629) groups, which increases the electron density on the nitrogen. researchgate.net However, they are often less sterically accessible than primary amines. reddit.com

Impact of Aromatic Substituents on Amine Reactivity

The aromatic substituents on the benzyl groups play a critical role in modulating the reactivity of the amine nitrogen through inductive and resonance effects. These effects are often quantified using Hammett substituent constants (σ), which relate the electronic properties of substituents to reaction rates and equilibrium constants. wikipedia.orglibretexts.org

In this compound, the two substituents are:

4-Methoxy Group (-OCH₃) : Located at the para position, this group is strongly electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, making the σₚ value negative (-0.27). utexas.edu This group increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted benzyl group. libretexts.org

3-Phenoxy Group (-OPh) : Located at the meta position, the phenoxy group is primarily electron-withdrawing through its inductive effect (-I effect), as resonance effects are not transmitted from the meta position to the benzylic carbon. Its σₘ value is positive (+0.25). This effect slightly reduces the electron density on the nitrogen, making it less nucleophilic than an unsubstituted benzyl group.

Interactive Table: Hammett Constants and Their Effect on Reactivity

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σ) | Expected Effect on Nucleophilicity |

| -H | Para | Neutral | Neutral | 0.00 | Baseline |

| -OCH₃ | Para | -I (Weak) | +R (Strong) | -0.27 | Increase |

| -NO₂ | Para | -I (Strong) | -R (Strong) | +0.78 | Decrease |

| -OPh | Meta | -I (Moderate) | N/A | +0.25 | Decrease |

| -CH₃ | Para | +I (Weak) | +R (Weak) | -0.17 | Increase |

Transition State Analysis in Amine-Mediated Transformations

Amine-mediated transformations, such as the SN2 alkylation of this compound, proceed through a transition state where the nitrogen nucleophile, the electrophilic carbon, and the leaving group are partially bonded. In a typical SN2 reaction with an alkyl halide, the transition state has a trigonal bipyramidal geometry at the carbon center.

The structure of the transition state for the reaction of this compound with an electrophile like methyl iodide would involve the nitrogen atom forming a partial bond with the methyl carbon, while the carbon-iodine bond is partially broken. The nitrogen atom would bear a partial positive charge, which is stabilized by the electron-donating 4-methoxybenzyl group.

Factors influencing the stability of this transition state include:

Electronic Effects : The electron-donating 4-methoxy group helps to delocalize and stabilize the developing positive charge on the nitrogen atom, lowering the activation energy of the reaction. Conversely, the electron-withdrawing 3-phenoxy group would have a slight destabilizing effect.

Steric Effects : The two bulky benzyl groups can cause steric crowding in the transition state, raising its energy and slowing the reaction. This effect becomes more pronounced with larger electrophiles.

Solvent Effects : Polar aprotic solvents like acetonitrile or DMF can stabilize the charge-separated transition state, accelerating the reaction.

Computational studies on similar amine reactions help to elucidate the geometry and energetics of the transition state, confirming the influence of substituent effects on the reaction barrier.

Proton Transfer Mechanisms in Acid-Base Equilibria

As a base, this compound can accept a proton from an acid to form its conjugate acid, the N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)ammonium ion. This process is a fundamental acid-base equilibrium, and its position is described by the pKa of the conjugate acid. nih.gov

R₂NH + H₂O ⇌ [R₂NH₂]⁺ + OH⁻

The basicity of the amine, and thus the pKa of its conjugate acid, is determined by the availability of the nitrogen lone pair to bond with a proton.

Electronic Effects : The electron-donating 4-methoxy group increases the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the amine's basicity (higher pKa). utexas.edu

Inductive Effects : The electron-withdrawing 3-phenoxy group slightly decreases the electron density on the nitrogen, making the amine less basic (lower pKa) compared to an unsubstituted analogue.

Interactive Table: pKa Values of Related Amine Conjugate Acids

| Amine | pKa of Conjugate Acid |

| Ammonia | 9.25 |

| Benzylamine | 9.33 |

| Dibenzylamine | ~8.5 |

| Aniline (B41778) | 4.6 |

| This compound (Predicted) | > 8.5 |

Computational and Theoretical Chemical Studies of N 4 Methoxybenzyl N 3 Phenoxybenzyl Amine

Electronic Structure Analysis

Beyond molecular geometry, computational methods provide deep insights into the electronic properties that govern a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

HOMO : This is the highest-energy orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons, making it a descriptor of nucleophilicity or basicity. youtube.com For an amine, the HOMO is often localized around the nitrogen atom's lone pair. researchgate.net

LUMO : This is the lowest-energy orbital that is empty of electrons. Its energy level (ELUMO) indicates the molecule's ability to accept electrons, acting as a descriptor of electrophilicity. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net These orbital energies are readily calculated using DFT.

Table 2: Representative FMO Properties and Reactivity Descriptors

| Property | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO – EHOMO | Chemical reactivity, stability |

| Ionization Potential | IP | -EHOMO | Energy to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when gaining an electron |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Hardness | η | (ELUMO – EHOMO) / 2 | Resistance to charge transfer |

| Global Electrophilicity | ω | μ² / 2η | Propensity to accept electrons |

Note: These descriptors are derived from the HOMO and LUMO energies obtained from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. wolfram.comchemrxiv.org It is calculated from the results of a DFT analysis and is invaluable for predicting sites of electrophilic and nucleophilic attack. mdpi.com

The MEP is color-coded to represent different electrostatic potential values:

Red : Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack. For N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine, such regions would be expected around the oxygen atoms of the methoxy (B1213986) and phenoxy groups and the nitrogen atom due to their lone pairs of electrons. mdpi.comresearchgate.net

Blue : Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow : Regions of intermediate or near-zero potential, often corresponding to nonpolar C-H or C-C bonds.

The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of its intermolecular interactions. mdpi.com

To gain a quantitative understanding of charge distribution, methods like Natural Population Analysis (NPA) are employed. NPA is derived from the Natural Bond Orbital (NBO) framework and assigns partial charges to each atom in a molecule based on its electron density.

This analysis provides a more chemically intuitive and stable representation of atomic charges compared to other methods. For this compound, NPA would quantify the partial negative charges on the electronegative nitrogen and oxygen atoms and the corresponding partial positive charges on adjacent carbon and hydrogen atoms. This detailed charge distribution is fundamental to understanding the molecule's dipole moment and its ability to form non-covalent interactions, such as hydrogen bonds or π-stacking, which are critical in various chemical and biological contexts.

Vibrational Spectroscopy Simulations and Theoretical Interpretation

Computational chemistry provides powerful tools for the interpretation and prediction of vibrational spectra. Through methods like Density Functional Theory (DFT), the vibrational modes of a molecule can be simulated, offering a direct correlation between spectral peaks and specific atomic motions. nih.gov These theoretical calculations are invaluable for assigning bands in experimentally obtained spectra and understanding the molecule's structural and electronic properties.

Theoretical IR spectra are typically computed using DFT, with the B3LYP functional and a basis set such as 6-311++G(d,p) being common choices for achieving a good balance between accuracy and computational cost. researchgate.net The process begins with the optimization of the molecule's ground-state geometry. Subsequently, vibrational frequency calculations are performed on the optimized structure to yield the harmonic frequencies, which correspond to the fundamental vibrational modes.

These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. biointerfaceresearch.com To improve agreement with experimental data, the computed wavenumbers are typically scaled by an empirical scaling factor. biointerfaceresearch.com The assignment of these calculated frequencies to specific vibrational modes, such as stretching, bending, or scissoring, is performed through a detailed analysis of the atomic displacements for each mode, often quantified by Total Energy Distribution (TED) analysis. nih.govresearchgate.net

For this compound, the IR spectrum is expected to be characterized by vibrations from its distinct functional groups: the methoxy group, the phenoxy group, the secondary amine, and the methylene (B1212753) bridge, as well as the aromatic rings.

Interactive Table 1: Predicted Infrared (IR) Band Assignments for this compound. This table presents hypothetical data based on typical vibrational frequencies for the molecule's functional groups as derived from computational studies on analogous compounds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3400 | N-H Stretching | Secondary Amine |

| 3100-3000 | Aromatic C-H Stretching | Phenyl Rings |

| 2950-2850 | Asymmetric/Symmetric CH₂ Stretching | Methylene Bridge |

| ~2840 | O-CH₃ Stretching | Methoxy |

| 1600-1580 | C=C Aromatic Ring Stretching | Phenyl Rings |

| 1510-1480 | C=C Aromatic Ring Stretching | Phenyl Rings |

| ~1450 | CH₂ Scissoring | Methylene Bridge |

| 1260-1240 | Asymmetric C-O-C Stretching | Aryl Ether |

| ~1175 | C-N Stretching | Benzylamine |

| 1050-1020 | Symmetric C-O-C Stretching | Aryl Ether |

| 850-800 | para-disubstituted C-H Bending | 4-methoxybenzyl Ring |

| 780-740 | meta-disubstituted C-H Bending | 3-phenoxybenzyl Ring |

Theoretical Raman spectra are calculated using the same optimized molecular geometry and frequency analysis as for IR spectroscopy. researchgate.net However, instead of IR intensities, Raman scattering activities are computed. The intensity of a Raman band is related to the change in the molecule's polarizability during a specific vibration, whereas IR intensity is related to the change in the dipole moment. researchgate.net This fundamental difference makes IR and Raman spectroscopy complementary techniques.

Vibrations that are symmetric and cause a significant change in the molecule's polarizability, such as the breathing modes of aromatic rings, typically result in strong Raman bands. In contrast, vibrations of highly polar bonds (like C-O or N-H) are often more prominent in IR spectra. For this compound, Raman spectroscopy would be particularly useful for probing the skeletal vibrations of the multiple aromatic rings.

Interactive Table 2: Predicted Raman Active Modes for this compound. This table presents hypothetical data based on typical Raman active vibrations for the molecule's structural components.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3100-3050 | Aromatic C-H Stretching | Phenyl Rings |

| 2950-2850 | Aliphatic C-H Stretching | Methylene, Methoxy |

| ~1600 | Aromatic Ring Stretching | Phenyl Rings |

| ~1250 | C-O-C Ether Stretch | Aryl Ether |

| ~1000 | Aromatic Ring Breathing (Trigonal) | Phenyl Rings |

| ~830 | Ring Breathing/C-H Bending | para-substituted Ring |

| ~620 | In-plane Ring Deformation | Phenyl Rings |

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Computational methods are essential for the accurate prediction and interpretation of Nuclear Magnetic Resonance (NMR) spectra. These calculations can help resolve ambiguities in signal assignments and provide insight into the electronic structure of the molecule.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and highly reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.net The method effectively solves the issue of gauge-origin dependence in magnetic property calculations. The GIAO method is typically employed within the DFT framework (e.g., using the B3LYP functional) to compute the isotropic magnetic shielding tensors for each nucleus in the molecule. researchgate.netresearchgate.net

The absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS). This is achieved by subtracting the calculated shielding value of the nucleus of interest from the shielding value of the TMS reference, which must be computed at the same level of theory: δ = σ(TMS) - σ(sample). researchgate.net This computational approach provides theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental results. nih.gov

Interactive Table 3: Predicted ¹H NMR Chemical Shifts for this compound using the GIAO method. This table presents hypothetical chemical shifts calculated for the gas phase, based on standard functional group values and data from similar compounds.

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 4.0 - 4.5 | Broad Singlet |

| Aromatic H (phenoxy & benzyl (B1604629) rings) | 6.8 - 7.4 | Multiplet |

| Methylene H ₂ (attached to N) | ~4.2 | Singlet |

| Methylene H ₂ (attached to N) | ~3.7 | Singlet |

| Methoxy O-CH ₃ | ~3.8 | Singlet |

Interactive Table 4: Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO method. This table presents hypothetical chemical shifts calculated for the gas phase, based on standard functional group values and data from similar compounds.

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| Aromatic C -O (Phenoxy Ether) | 157 - 159 |

| Aromatic C -O (Methoxy Ether) | 158 - 160 |

| Aromatic C (ipso, attached to CH₂) | 130 - 140 |

| Aromatic C -H | 114 - 130 |

| Methylene C H₂ | 48 - 55 |

| Methoxy O-C H₃ | ~55 |

The chemical environment, particularly the solvent, can significantly influence NMR chemical shifts. researcher.life Computational models can account for these environmental factors by treating the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism PCM (IEFPCM), are commonly used for this purpose. unn.edu.ng

These models calculate the molecular properties in the presence of a reaction field induced by the polarized solvent continuum. This allows for the simulation of NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆), providing a more accurate comparison with experimental data recorded in solution. unn.edu.ng Generally, polar solvents can induce shifts in the resonance of protons attached to or near polar functional groups, such as the N-H proton in this compound.

Interactive Table 5: Illustrative Effect of Solvent on Predicted ¹H NMR Chemical Shifts. This table shows hypothetical shifts for selected protons to demonstrate expected trends based on solvent polarity.

| Proton | Predicted δ (Gas Phase) | Predicted δ (CDCl₃, ε≈4.8) | Predicted δ (DMSO-d₆, ε≈47) |

| N-H | 4.05 | 4.25 | 4.60 |

| Methylene H ₂ | 4.20 | 4.22 | 4.28 |

| Methoxy CH ₃ | 3.80 | 3.81 | 3.83 |

Intermolecular Interactions and Crystal Packing Analysis

While computational studies can predict properties of a single molecule, understanding the solid-state properties requires an analysis of how molecules arrange themselves in a crystal lattice. This arrangement, or crystal packing, is dictated by a subtle balance of various non-covalent intermolecular interactions.

For this compound, single-crystal X-ray diffraction would be the definitive experimental technique to determine its three-dimensional structure in the solid state. The resulting structural data can then be analyzed computationally to understand the packing forces. Hirshfeld surface analysis is a powerful tool for this purpose, as it allows for the visualization and quantification of different types of intermolecular contacts. researchgate.net

Given the structure of the title compound, several key interactions are expected to govern its crystal packing:

π–π Stacking: The multiple aromatic rings (phenyl, phenoxy, and methoxybenzyl) can stack on top of each other in an offset face-to-face arrangement, contributing significantly to crystal stability. researchgate.netnih.gov

C—H⋯π Interactions: Hydrogen atoms from the methylene bridges or the aromatic rings can interact with the electron-rich faces of the phenyl rings, forming a network of weak C—H⋯π bonds. researchgate.net

Weak Hydrogen Bonds: While lacking a strong hydrogen bond donor, the amine N-H group can act as a weak donor. Furthermore, weak C—H⋯O and C—H⋯N interactions involving the ether oxygens and the amine nitrogen as acceptors are also plausible, helping to consolidate the crystal packing. nih.gov

Hirshfeld Surface Analysis for Non-Covalent Interactions

No specific research data is available for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

No specific research data is available for this compound.

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. A QTAIM analysis for this compound would involve calculating topological parameters at bond critical points (BCPs). These parameters, including the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), would characterize the nature of covalent and non-covalent bonds within the molecule, distinguishing between shared-shell (covalent) and closed-shell (like hydrogen bonds or van der Waals) interactions.

Reactivity Descriptors and Global Chemical Reactivity Indices

No specific research data is available for this compound.

Global chemical reactivity indices are derived from conceptual Density Functional Theory (DFT) and are used to predict the chemical behavior and reactivity of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, softness, and electronegativity. Calculating these indices for this compound would provide quantitative estimates of its kinetic stability and reactivity profile. This information is valuable for understanding its potential chemical interactions and reaction mechanisms.

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Methoxybenzyl N 3 Phenoxybenzyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides detailed insights into its atomic connectivity and spatial arrangement.

Based on the analysis of structurally similar compounds, such as N-(4-methoxybenzyl)aniline and dibenzylamine, a set of predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical solvent like CDCl₃ are presented below. rsc.orgrsc.org The methylene (B1212753) protons of the benzyl (B1604629) groups are expected to appear as distinct singlets, and the aromatic protons will exhibit complex splitting patterns due to their unique electronic environments.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| N-H | ~4.5-5.5 (broad s) | - |

| Methylene (methoxybenzyl) | ~3.7-3.8 (s, 2H) | ~50-55 |

| Methylene (phenoxybenzyl) | ~3.8-3.9 (s, 2H) | ~50-55 |

| Methoxy (B1213986) (OCH₃) | ~3.8 (s, 3H) | ~55.3 |

| 4-Methoxybenzyl Ring | ||

| Ar-H (ortho to CH₂) | ~7.2-7.3 (d) | ~129-130 |

| Ar-H (ortho to OCH₃) | ~6.8-6.9 (d) | ~114-115 |

| Ar-C (ipso-CH₂) | - | ~130-132 |

| Ar-C (ipso-OCH₃) | - | ~158-159 |

| 3-Phenoxybenzyl Ring | ||

| Ar-H | ~6.9-7.4 (m) | ~118-130 |

| Ar-C (ipso-CH₂) | - | ~140-142 |

| Ar-C (ipso-O) | - | ~157-158 |

| Phenoxy Ring | ||

| Ar-H | ~7.0-7.5 (m) | ~119-130 |

| Ar-C (ipso-O) | - | ~156-157 |

Two-dimensional NMR experiments are crucial for assembling the molecular framework by establishing correlations between nuclei. emerypharma.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons within each of the three aromatic rings, helping to assign their specific positions. For example, the doublet at ~7.2 ppm would show a cross-peak with the doublet at ~6.8 ppm in the 4-methoxybenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). columbia.edunanalysis.com The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the methylene proton signals around 3.7-3.9 ppm would correlate with the carbon signals around 50-55 ppm, and the methoxy protons at ~3.8 ppm would correlate to the carbon at ~55.3 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduyoutube.com This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:

The methylene protons of the 4-methoxybenzyl group correlating to the ipso-carbon of the phenyl ring and the aromatic carbons ortho to the methylene group.

The methylene protons of the 3-phenoxybenzyl group correlating to the ipso-carbon of its phenyl ring and the carbons of the phenoxy ring through the ether linkage.

The N-H proton correlating to the methylene carbons of both benzyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing through-space correlations which are critical for conformational analysis. arxiv.orgnih.gov In a flexible molecule like this, NOESY can reveal the preferred spatial arrangement of the benzyl groups relative to each other. Cross-peaks would be expected between the N-H proton and the methylene protons, as well as between the methylene protons and the ortho-protons of their respective aromatic rings.

This compound is a flexible molecule with several rotatable single bonds, including the C-N bonds of the benzyl groups and the C-O ether bond. This flexibility can lead to the existence of multiple conformers in solution that may interconvert on the NMR timescale. nih.gov

Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, can be employed to study these conformational dynamics. At low temperatures, the rotation around these bonds may become slow enough to allow for the observation of distinct signals for each conformer. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of the line shapes at different temperatures allows for the calculation of the energy barriers (ΔG‡) for these rotational processes, providing quantitative information about the molecule's conformational flexibility. acs.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound (C₂₁H₂₁NO₂), the expected monoisotopic mass is 319.1572 g/mol . chemexper.com HRMS confirms this composition with high accuracy, typically within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ induce fragmentation, providing valuable structural information. The fragmentation of benzylamines is well-characterized and typically involves cleavage of the C-N bonds. nih.gov

The primary fragmentation pathway for protonated this compound would involve the formation of stable benzylic carbocations. The major expected fragments are:

Loss of the 3-phenoxybenzyl group: Cleavage of a C-N bond can lead to the formation of the 4-methoxybenzyl cation at m/z 121.

Loss of the 4-methoxybenzyl group: The alternative C-N bond cleavage would produce the 3-phenoxybenzyl cation at m/z 183.

Formation of Tropylium (B1234903) Ion: The unsubstituted benzyl cation can lose substituents to form the highly stable tropylium ion at m/z 91.

These characteristic fragments provide definitive confirmation of the two distinct benzyl moieties attached to the central nitrogen atom.

Expected Key Fragments in HRMS/MS

| m/z (Predicted) | Ion Structure | Formula |

|---|---|---|

| 320.1645 | [M+H]⁺ (Protonated Molecule) | [C₂₁H₂₂NO₂]⁺ |

| 183.0804 | 3-Phenoxybenzyl cation | [C₁₃H₁₁O]⁺ |

| 121.0648 | 4-Methoxybenzyl cation | [C₈H₉O]⁺ |

| 91.0542 | Tropylium ion | [C₇H₇]⁺ |

The high resolution of HRMS allows for the observation of the isotopic pattern of the molecular ion, which arises from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O/¹⁸O. sisweb.com The relative intensities of these isotopic peaks must match the theoretical distribution calculated for the molecular formula C₂₁H₂₁NO₂. youtube.com This analysis serves as an additional layer of confirmation for the elemental composition.

Theoretical Isotopic Distribution for the Molecular Ion [C₂₁H₂₁NO₂]⁺

| Mass (m/z) | Relative Abundance (%) | Designation |

|---|---|---|

| 319.1572 | 100.00 | M (Monoisotopic) |

| 320.1606 | 23.04 | M+1 |

| 321.1639 | 3.08 | M+2 |

Data generated using a standard isotopic distribution calculator. chemexper.com

Vibrational Spectroscopy (FT-IR and Raman)

For this compound, the FT-IR and Raman spectra would be complex but would feature characteristic bands confirming the presence of its key functional groups: the secondary amine, the aromatic rings, and the aryl ether linkage. orgchemboulder.comspectroscopyonline.com

Predicted Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch (CH₂) | 2950-2850 | Medium | Medium |

| N-H Stretch (Secondary Amine) | 3350-3310 | Weak-Medium | Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Aromatic C-O-C Asymmetric Stretch (Ether) | 1270-1230 | Strong | Weak |

| Aromatic C-O-C Symmetric Stretch (Ether) | 1050-1010 | Medium | Medium |

| C-N Stretch | 1335-1250 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong | Weak |

Note: The N-H stretching vibration is characteristic of secondary amines and is expected to be a single, relatively weak band. rockymountainlabs.comquora.com The strong C-O-C asymmetric stretching of the ether group is a prominent feature in the FT-IR spectrum. The Raman spectrum would be dominated by the symmetric vibrations of the aromatic rings.

Detailed Analysis of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound, observable through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is determined by the vibrations of its constituent functional groups. As a secondary amine, it is expected to show a single, weak N-H stretching band. orgchemboulder.comrockymountainlabs.com The presence of methylene bridges, aromatic rings, and ether linkages gives rise to a complex but interpretable spectrum.

Key predicted vibrational modes include:

N-H Stretch: A single, weak absorption band is anticipated in the region of 3350-3310 cm⁻¹ for the secondary amine (R₂NH) N-H bond stretch. orgchemboulder.comlibretexts.org

Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the three benzene (B151609) rings.

Aliphatic C-H Stretch: The methylene (-CH₂-) groups linking the amine to the benzyl moieties will exhibit symmetric and asymmetric stretching vibrations typically found in the 2950-2850 cm⁻¹ range.

C=C Aromatic Ring Stretch: Multiple medium to strong intensity bands in the 1610-1450 cm⁻¹ region are expected due to the C=C stretching vibrations of the aromatic rings.

C-N Stretch: The stretching vibration of the C-N bonds in aromatic and aliphatic amines is typically observed between 1335 cm⁻¹ and 1020 cm⁻¹. orgchemboulder.comlibretexts.org

C-O-C Ether Stretch: Strong, characteristic bands for the aryl ether linkages are predicted. The asymmetric C-O-C stretch for the methoxy and phenoxy groups is expected to be prominent around 1250 cm⁻¹, with the symmetric stretch appearing at a lower wavenumber, typically near 1040 cm⁻¹.

N-H Wag: A broad band, characteristic of primary and secondary amines, may be observed in the 910-665 cm⁻¹ range due to the out-of-plane N-H wagging motion. orgchemboulder.com

The following table summarizes the predicted characteristic vibrational frequencies for the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Methylene Groups | C-H Asymmetric/Symmetric Stretch | 2950 - 2850 | Medium |

| Aromatic Rings | C=C Ring Stretch | 1610 - 1450 | Medium-Strong |

| Amine | C-N Stretch | 1335 - 1250 (Aromatic) | Strong |

| 1250 - 1020 (Aliphatic) | Medium-Weak | ||

| Ether Linkages | C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1040 | Strong | |

| Secondary Amine | N-H Wag | 910 - 665 | Strong, Broad |

Correlating Experimental Spectra with Theoretical Predictions

In the absence of an experimental spectrum for this compound, a correlation with theoretical predictions remains a hypothetical exercise. However, the established methodology for such a correlation involves computational chemistry, primarily using Density Functional Theory (DFT). ias.ac.innih.gov

The standard procedure would be as follows:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its lowest energy conformation using a DFT method, such as B3LYP, with an appropriate basis set like 6-311++G(d,p). ias.ac.inresearchgate.net

Frequency Calculation: Using the optimized geometry, the vibrational frequencies would be calculated. These calculations produce a set of theoretical vibrational modes and their corresponding intensities.

Scaling: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are scaled using an empirical scaling factor (e.g., ~0.961 for the B3LYP functional) to improve agreement with experimental data. nih.gov

Comparison: The scaled theoretical spectrum is then compared with the experimental FT-IR and Raman spectra. This comparison allows for a detailed and confident assignment of each experimental band to a specific vibrational mode of the molecule. researchgate.netconicet.gov.ar This approach is crucial for resolving ambiguities in complex spectra and confirming structural features. researchgate.net

UV-Vis Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be dominated by π → π* transitions originating from its three aromatic rings. Benzene itself exhibits characteristic absorption bands around 204 nm and 254 nm. The substituents on these rings—specifically the methoxy (-OCH₃), phenoxy (-OPh), and the secondary amine group—act as powerful auxochromes. These groups, containing lone pairs of electrons on oxygen and nitrogen, engage in resonance with the aromatic π-systems, which has the effect of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic (red) shift to longer wavelengths is predicted for the primary absorption bands compared to unsubstituted benzene.

The spectrum is anticipated to show strong absorptions in the 250-290 nm range, resulting from the cumulative effect of the substituted benzene chromophores.

Solvent Effects on UV-Vis Spectra

The position, and to a lesser extent the intensity, of the absorption bands in the UV-Vis spectrum of a molecule can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. youtube.comresearchgate.net For the π → π* transitions expected in this compound, the excited state is generally more polar than the ground state.

Therefore, an increase in solvent polarity is expected to stabilize the polar excited state more than the ground state. youtube.com This differential stabilization reduces the energy required for the electronic transition, resulting in a slight bathochromic (red) shift of the absorption maximum (λmax). biointerfaceresearch.comekb.eg For instance, changing the solvent from a non-polar one like n-hexane to a polar protic solvent like ethanol (B145695) would likely cause the λmax to shift to a longer wavelength. This effect can be systematically studied by recording the spectrum in a series of solvents with varying polarity. ijcce.ac.ir

X-ray Crystallography for Solid-State Structure Determination

Bond Lengths, Bond Angles, and Torsion Angles

The following table presents predicted values for key structural parameters based on data from similar molecular fragments. nih.gov

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(sp³)-N(amine) | ~1.47 Å |

| C(aromatic)-N(amine) | ~1.40 Å (if directly attached) | |

| C(aromatic)-O(ether) | ~1.36 Å | |

| C(sp³)-O(ether) | ~1.43 Å | |

| Bond Angle | C(sp³)-N-C(sp³) | ~112° - 118° |

| Torsion Angle | C-C-N-C | Variable, defining conformation |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be governed by a combination of non-covalent interactions. The nature and geometry of these interactions determine the final supramolecular architecture.

Hydrogen Bonding: The secondary amine group (N-H) is a hydrogen bond donor. The most likely hydrogen bond acceptors within the molecule are the oxygen atoms of the methoxy and phenoxy groups, or the nitrogen atom of a neighboring molecule. This could lead to the formation of N-H···O or N-H···N hydrogen bonds, which often direct the assembly of molecules into chains or sheets. nih.gov

π-π Stacking: The three aromatic rings provide sites for π-π stacking interactions. These can occur in either a face-to-face or offset (displaced) arrangement, contributing significantly to the crystal's cohesive energy. rsc.org

C-H···π Interactions: The hydrogen atoms on the methylene groups and the aromatic rings can act as weak hydrogen bond donors, interacting with the electron-rich faces of the benzene rings of adjacent molecules. These C-H···π interactions are important for stabilizing three-dimensional packing arrangements. researchgate.net

The interplay of these interactions—a strong hydrogen bonding director combined with weaker but numerous stacking and C-H···π contacts—would likely result in a complex and densely packed three-dimensional network. rsc.orgnih.gov

Chemical Reactivity and Derivatization Strategies for N 4 Methoxybenzyl N 3 Phenoxybenzyl Amine

Reactions at the Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen atom makes it both nucleophilic and basic, serving as the primary site for reactions such as alkylation, acylation, sulfonylation, and salt formation.

Further Alkylation to Tertiary Amines

The secondary amine N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine can act as a nucleophile and react with alkyl halides or other alkylating agents to form tertiary amines. wikipedia.org This reaction, a form of N-alkylation, proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org However, the direct alkylation of secondary amines can be complicated by the fact that the resulting tertiary amine is often still nucleophilic enough to react further with the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.comresearchgate.net

To achieve selective mono-alkylation and synthesize a specific tertiary amine, careful control of reaction conditions, stoichiometry, and the choice of base is crucial. organic-chemistry.org For instance, using a bulky, non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) can facilitate the desired alkylation while minimizing the formation of quaternary ammonium byproducts. researchgate.net The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724). researchgate.net

| Alkylating Agent (R-X) | Base | Solvent | Product (Tertiary Amine) |

|---|---|---|---|

| Methyl iodide (CH₃I) | Hünig's base | Acetonitrile | N-(4-methoxybenzyl)-N-methyl-N-(3-phenoxybenzyl)amine |

| Ethyl bromide (CH₃CH₂Br) | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | N-ethyl-N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine |

| Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | Sodium bicarbonate (NaHCO₃) | Water | N-benzyl-N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine |

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of this compound readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively.

Acylation is typically achieved using acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. This reaction converts the basic amine into a neutral amide, a functional group interconversion that significantly alters the electronic properties of the nitrogen atom. researchgate.net

Sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. tcichemicals.com This process yields a sulfonamide, which is a key functional group in many biologically active molecules. The resulting N-sulfonyl group is a strong electron-withdrawing group, rendering the nitrogen non-basic.

| Reagent | Base | Product Class | Specific Product |

|---|---|---|---|

| Acetyl chloride (CH₃COCl) | Triethylamine | Amide | N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)acetamide |

| Benzoyl chloride (C₆H₅COCl) | Pyridine | Amide | N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)benzamide |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Sulfonamide | 4-methyl-N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)benzenesulfonamide |

| Methanesulfonyl chloride (MsCl) | Triethylamine | Sulfonamide | N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)methanesulfonamide |

Formation of Salts and Complexation Chemistry

As a secondary amine, this compound is basic and reacts with acids to form ammonium salts. For example, treatment with mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or with organic acids, will protonate the amine nitrogen to yield the corresponding ammonium salt. orgsyn.org These salts are often crystalline solids with higher melting points and greater water solubility than the free amine. orgsyn.org

The nitrogen lone pair also allows the amine to act as a ligand in coordination chemistry, forming complexes with various metal ions. The amine can coordinate to metal centers, such as zinc(II), copper(II), and palladium(II), through its nitrogen atom. researchgate.net The formation of these metal complexes can alter the reactivity and physical properties of the parent amine.

| Reagent | Product Type | Example Product Name |

|---|---|---|

| Hydrochloric acid (HCl) | Ammonium Salt | N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)ammonium chloride |

| Sulfuric acid (H₂SO₄) | Ammonium Salt | N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)ammonium sulfate |

| Zinc(II) chloride (ZnCl₂) | Coordination Complex | Dichlorobis(this compound)zinc(II) |

Transformations Involving the Aromatic Rings

The two aromatic rings—the 4-methoxybenzyl and the 3-phenoxybenzyl moieties—are susceptible to various transformations, including electrophilic substitution and modification of the existing functional groups.

Electrophilic Aromatic Substitution Reactions

Both aromatic rings in the molecule are activated towards electrophilic aromatic substitution (EAS), though their reactivity and the directing effects of their substituents differ. researchgate.net

4-Methoxybenzyl Ring : The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho-, para-directing group due to its strong +R (resonance) effect. Therefore, electrophiles will preferentially attack the positions ortho to the methoxy group (C-3 and C-5), as the para position (C-4) is already substituted.

3-Phenoxybenzyl Ring : The phenoxy group (-OPh) is also an activating, ortho-, para-directing group. The benzylamine moiety is also activating and ortho-, para-directing. The substitution pattern on this ring will be more complex. Electrophiles are expected to substitute at the positions ortho and para to the phenoxy group (C-2, C-4, C-6) and ortho to the benzylic methylene (B1212753) group (C-2, C-4). The interplay of these directing effects will likely result in a mixture of products.

Common EAS reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. researchgate.net

| Reaction | Reagents | Major Product on 4-Methoxybenzyl Ring | Potential Product(s) on 3-Phenoxybenzyl Ring |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C-3 and C-5 | Substitution at C-2, C-4, C-6 |

| Bromination | Br₂, FeBr₃ | Substitution at C-3 and C-5 | Substitution at C-2, C-4, C-6 |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Substitution at C-3 and C-5 | Substitution at C-4 and C-6 |

Functional Group Interconversions on the Benzyl and Phenoxy Moieties

The existing functional groups on the aromatic rings can be chemically modified.

Cleavage of the Methoxy Group : The methyl ether of the 4-methoxybenzyl group can be cleaved to yield the corresponding phenol. This is typically accomplished using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃).

Ether Cleavage : The diaryl ether linkage in the 3-phenoxybenzyl moiety is generally robust but can be cleaved under harsh conditions, for example, using strong nucleophiles or reducing agents at high temperatures.

Oxidation of the Benzylic Position : The methylene bridges (-CH₂-) are benzylic and can be oxidized to carbonyl groups (ketones) using appropriate oxidizing agents, although this may be challenging without affecting other parts of the molecule.

Nucleophilic Aromatic Substitution : If the aromatic rings are substituted with appropriate leaving groups (e.g., halides introduced via EAS), these can be displaced by nucleophiles. For instance, a nitro group can be reduced to an amino group, which can then be further functionalized. mdpi.com

| Functional Group | Reagents | Transformation | Product Functional Group |

|---|---|---|---|

| 4-Methoxy | Boron tribromide (BBr₃) | O-Demethylation | 4-Hydroxy |

| Nitro (post-nitration) | Iron (Fe), HCl | Reduction | Amino |

| Benzylic Methylene (-CH₂-) | Potassium permanganate (KMnO₄) | Oxidation | Carbonyl (ketone) |

Oxidation and Reduction Chemistry of the Amine Functionality

The secondary amine functionality in this compound is a key site for chemical transformations, particularly oxidation and reduction reactions.

Oxidation:

The oxidation of secondary amines can lead to a variety of products, including nitrones, imines, and amides, depending on the oxidant and reaction conditions. For N-benzyl secondary amines, oxidation can be selective. For instance, the oxidation of symmetrical bis-p-methoxy-benzylamine using sodium periodate (NaIO₄) with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has been shown to yield p-methoxybenzaldehyde researchgate.net. This suggests that the N-(4-methoxybenzyl) group in the target molecule could be susceptible to similar oxidative cleavage to produce 4-methoxybenzaldehyde.